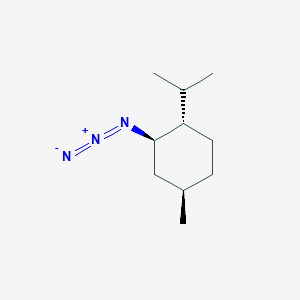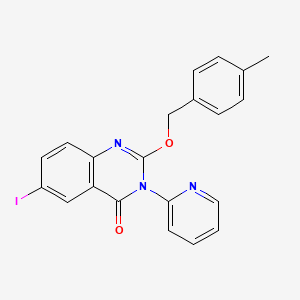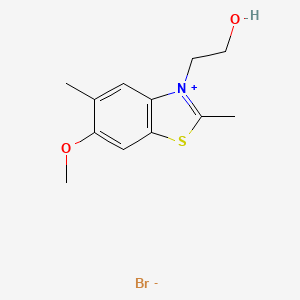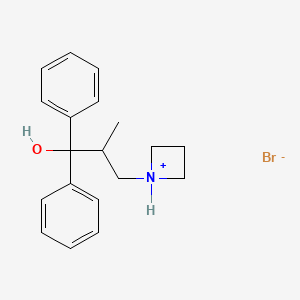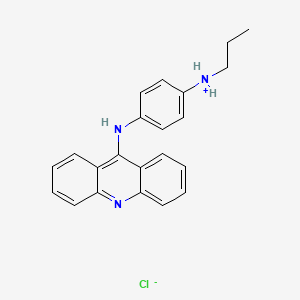
9-(p-(Propylamino)anilino)acridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-(p-(Propylamino)anilino)acridine hydrochloride is a synthetic compound belonging to the acridine family Acridine derivatives are known for their broad range of biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(p-(Propylamino)anilino)acridine hydrochloride typically involves the reaction of acridine derivatives with propylamine and aniline under specific conditions. The process begins with the preparation of the acridine core, followed by the introduction of the propylamino and anilino groups. Common reagents used in this synthesis include phosphorus oxychloride, aniline, and propylamine. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
9-(p-(Propylamino)anilino)acridine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various halogenating agents, nucleophiles; reactions are conducted under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxide derivatives, while reduction can produce amine derivatives.
科学研究应用
9-(p-(Propylamino)anilino)acridine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe for studying molecular interactions.
Biology: Employed in the study of DNA intercalation and as a mutagen in genetic research.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials for various applications.
作用机制
The mechanism of action of 9-(p-(Propylamino)anilino)acridine hydrochloride involves its interaction with nucleic acids, particularly DNA. The compound intercalates into the DNA double helix, disrupting the normal structure and function of the DNA. This can inhibit the activity of enzymes involved in DNA replication and transcription, leading to cell death. The molecular targets include topoisomerases and other DNA-binding proteins, which are crucial for maintaining DNA integrity.
相似化合物的比较
Similar Compounds
9-Aminoacridine: Known for its use as a mutagen and antiseptic.
Amsacrine: An anticancer agent that intercalates into DNA and inhibits topoisomerase II.
Proflavine: Used as an antiseptic and for its DNA intercalating properties.
Uniqueness
9-(p-(Propylamino)anilino)acridine hydrochloride is unique due to its specific chemical structure, which allows for distinct interactions with biological molecules. Its propylamino and anilino groups provide additional sites for chemical modification, enhancing its versatility in various applications.
属性
CAS 编号 |
69242-88-2 |
|---|---|
分子式 |
C22H22ClN3 |
分子量 |
363.9 g/mol |
IUPAC 名称 |
[4-(acridin-9-ylamino)phenyl]-propylazanium;chloride |
InChI |
InChI=1S/C22H21N3.ClH/c1-2-15-23-16-11-13-17(14-12-16)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22;/h3-14,23H,2,15H2,1H3,(H,24,25);1H |
InChI 键 |
YIYNOXMQYLQOBF-UHFFFAOYSA-N |
规范 SMILES |
CCC[NH2+]C1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


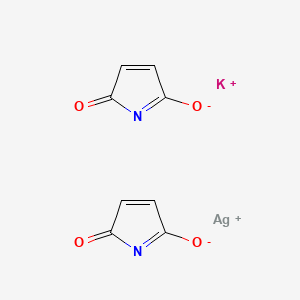
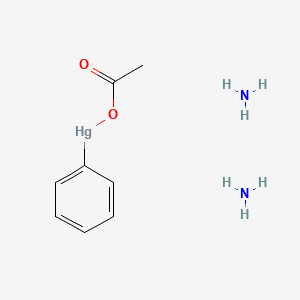
![[(3S,5S,10S,13R,14S,17R)-10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylpropanoate](/img/structure/B13776893.png)
